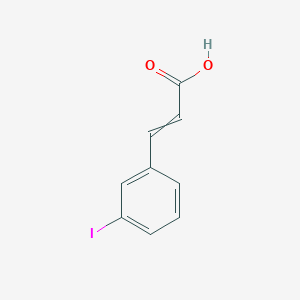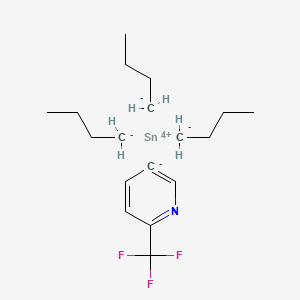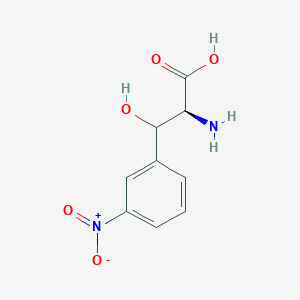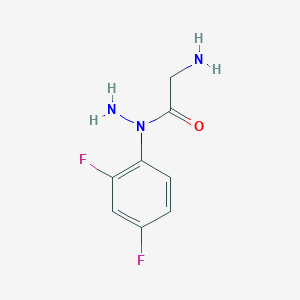
2-Propenoic acid, 3-(3-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a propenoic acid group attached to a phenyl ring substituted with an iodine atom at the 3-position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation: Starting from propenoic acid, the compound can be synthesized by halogenation using iodine in the presence of a suitable catalyst.
Friedel-Crafts Acylation: This method involves the acylation of benzene with propenoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where propenoic acid is reacted with iodine under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propenoic acid, 3-(3-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the iodine atom to hydrogen, resulting in the formation of different derivatives.
Substitution: Substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-(3-iodophenyl)- is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of iodine-containing compounds in biological systems.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory agent.
Industry: The compound is utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Propenoic acid, 3-(3-iodophenyl)- exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation and other physiological processes.
Comparación Con Compuestos Similares
2-Propenoic acid, 3-(2-iodophenyl)-: This compound differs by the position of the iodine atom on the phenyl ring.
3-(3-iodophenyl)propionic acid: This compound has a propionic acid group instead of a propenoic acid group.
Uniqueness: 2-Propenoic acid, 3-(3-iodophenyl)- is unique due to its specific structural features, which influence its reactivity and applications in scientific research and industry.
Propiedades
IUPAC Name |
3-(3-iodophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOFQTFBKOHMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)



![3-Oxazolidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8068137.png)




![Piperazine, 1-[4-[3-(1-piperidinyl)propoxy]benzoyl]-, dihydrochloride](/img/structure/B8068182.png)


![1-cyclopenta[c]pyran-1-ylpropan-2-amine;hydrochloride](/img/structure/B8068214.png)
![2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B8068220.png)
